molecular formula C9H19NO2 B8460995 (3R,4S)-3-Aminomethyl-4,5-dimethyl-hexanoic acid

(3R,4S)-3-Aminomethyl-4,5-dimethyl-hexanoic acid

Cat. No. B8460995
M. Wt: 173.25 g/mol
InChI Key: IASDTUBNBCYCJG-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C)C(CN)CC(=O)O

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][CH:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[CH3:13])[CH2:14][NH2:15])=[O:16].[ClH:17]>>[O:5]=[C:6]([CH2:7][CH:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[CH3:13])[CH2:14][NH2:15])[OH:16]

Inputs

Step One
Name
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
CC(C)C(C)C(CN)CC(=O)O
Type
product
Smiles
CC(C)C(C)C(CN)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C)C(CN)CC(=O)O

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][CH:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[CH3:13])[CH2:14][NH2:15])=[O:16].[ClH:17]>>[O:5]=[C:6]([CH2:7][CH:8]([CH:9]([CH:10]([CH3:11])[CH3:12])[CH3:13])[CH2:14][NH2:15])[OH:16]

Inputs

Step One
Name
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
CC(C)C(C)C(CN)CC(=O)O
Type
product
Smiles
CC(C)C(C)C(CN)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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